molecular formula C6H4N2O5<br>C6H3(OH)(NO2)2<br>C6H4N2O5 B072891 2,4-Dinitrophenol CAS No. 1326-82-5

2,4-Dinitrophenol

Cat. No. B072891
CAS RN: 1326-82-5
M. Wt: 184.11 g/mol
InChI Key: UFBJCMHMOXMLKC-UHFFFAOYSA-N
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Patent
US04016212

Procedure details

In a 50 ml. one-neck flask was placed 5.5 g. (0.0422 mol.) of 1,1-dimethoxy-3-methyl-2-butene and 10.0 g. (0.116 mol.) of prenol and 0.40 g. (0.002 mol.) of 2,4-dinitrophenol. The resulting solution was degassed with nitrogen and sealed with a serum cap and stirred at room temperature for 76 hours. The reaction solution was then diluted with 100 ml. of hexane and washed with 3 × 100 ml. of 1.0 N aqueous NaOH solution and 2 × 100 ml. of saturated aqueous NaCl solution. The combined water washings were back with extracted 1 × 50 ml. of hexane. The combined hexane solutions were dried (Na2SO4) and concentrated to give 9.0 g. of crude product. Distillation of 8.3 g. at 20 mmHg and a bath temperature of 55°-60° gave 1.48 g. of prenol. Continued distillation initially at 0.20 mmHg gave 2.43 g. of 1-methoxy-1-(3-methylbut-2-enoxy)-3-methyl-2-butene (b.p. 40°-45° at 0.20 mmHg) and finally at 0.050 mmHg gave 3.29 g. of 1,1-bis-(3-methylbut-2-enoxy)-3-methylbut-2-ene (b.p. 70°-75° at 0.050 mmHg).
Quantity
0.0422 mol
Type
reactant
Reaction Step One
Quantity
0.116 mol
Type
reactant
Reaction Step Two
Quantity
0.002 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:8][CH3:9])[CH:4]=[C:5]([CH3:7])[CH3:6].[CH3:10][C:11]([CH3:15])=[CH:12]CO.[N+](C1C=C([N+]([O-])=O)C=CC=1O)([O-])=O>>[CH3:1][O:2][CH:3]([O:8][CH2:9][CH:10]=[C:11]([CH3:15])[CH3:12])[CH:4]=[C:5]([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
0.0422 mol
Type
reactant
Smiles
COC(C=C(C)C)OC
Step Two
Name
Quantity
0.116 mol
Type
reactant
Smiles
CC(=CCO)C
Step Three
Name
Quantity
0.002 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 76 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
one-neck flask was placed
CUSTOM
Type
CUSTOM
Details
The resulting solution was degassed with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed with a serum
CUSTOM
Type
CUSTOM
Details
cap
ADDITION
Type
ADDITION
Details
The reaction solution was then diluted with 100 ml
WASH
Type
WASH
Details
of hexane and washed with 3 × 100 ml
EXTRACTION
Type
EXTRACTION
Details
with extracted 1 × 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined hexane solutions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 9.0 g
DISTILLATION
Type
DISTILLATION
Details
Distillation of 8.3 g
CUSTOM
Type
CUSTOM
Details
at 20 mmHg and a bath temperature of 55°-60° gave 1.48 g
DISTILLATION
Type
DISTILLATION
Details
Continued distillation initially at 0.20 mmHg
CUSTOM
Type
CUSTOM
Details
gave 2.43 g

Outcomes

Product
Details
Reaction Time
76 h
Name
Type
product
Smiles
COC(C=C(C)C)OCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.